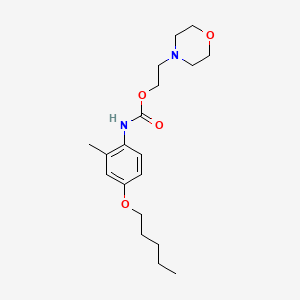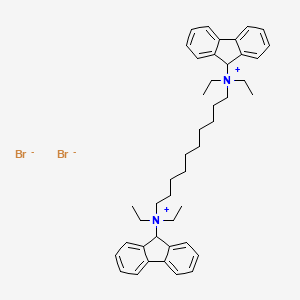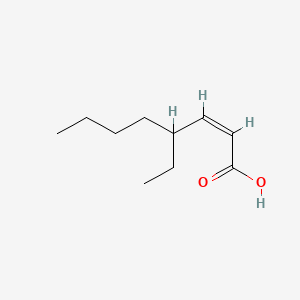
2-Octenoic acid, 4-ethyl-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octenoic acid, 4-ethyl-, (2Z)- is an organic compound with the molecular formula C10H18O2 It is a type of unsaturated fatty acid with a double bond in the Z (cis) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoic acid, 4-ethyl-, (2Z)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation of butanal with acetaldehyde, followed by hydrogenation and subsequent oxidation to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific temperature and pressure settings to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of 2-Octenoic acid, 4-ethyl-, (2Z)- may involve large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.
Reduction: Hydrogenation can reduce the double bond to form saturated derivatives.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Octenoic acid, 4-ethyl-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
4-Octenoic acid, ethyl ester, (Z)-: Similar in structure but with an ester functional group.
2-Octenoic acid, ethyl ester: Another related compound with slight variations in the molecular structure.
Uniqueness
2-Octenoic acid, 4-ethyl-, (2Z)- is unique due to its specific stereochemistry and the presence of an ethyl group at the fourth position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Propiedades
Número CAS |
60308-75-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(Z)-4-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7- |
Clave InChI |
RTSYTZNKRVDRRT-FPLPWBNLSA-N |
SMILES isomérico |
CCCCC(CC)/C=C\C(=O)O |
SMILES canónico |
CCCCC(CC)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


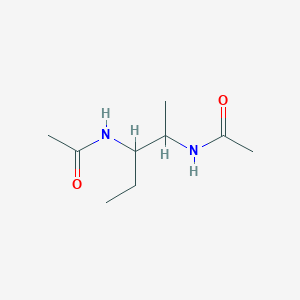
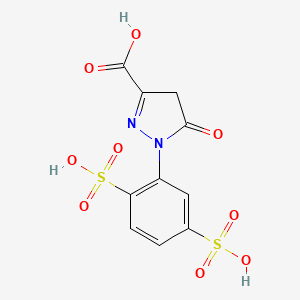

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

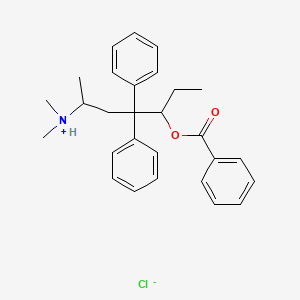
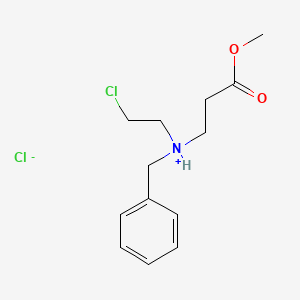
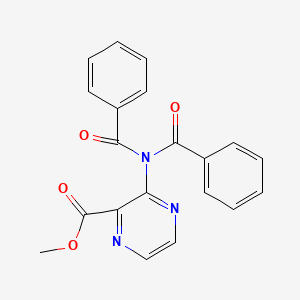
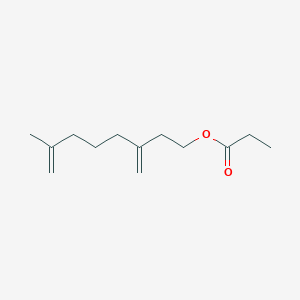
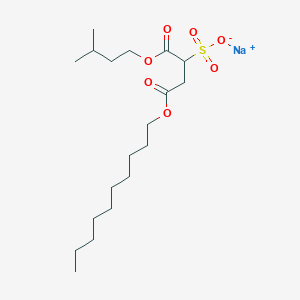
![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

